molecular formula C11H15BrN2O B1405952 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea CAS No. 1504448-31-0

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Cat. No. B1405952
CAS RN: 1504448-31-0
M. Wt: 271.15 g/mol
InChI Key: PHVDYCNWKAQCKZ-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), nitrogen (N), and bromine (Br) atoms in its structure . The presence of a urea group (-NH-CO-NH2) and a bromo-ethylphenyl group in the compound suggests that it might have properties similar to those of other urea derivatives and brominated aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound would consist of a urea group attached to a bromo-ethylphenyl group . The bromine atom would likely add significant weight to the molecule, and the presence of the urea group could lead to hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups (like the urea group) would influence its properties .

Scientific Research Applications

Phase Transformations in Similar Compounds

Research on similar compounds, such as 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, revealed a reversible thermal phase transformation, which occurs at about 170–180 K. This transformation involves a change from a monoclinic to a triclinic crystal system, with the isopropyl group showing disordered behavior above the transition temperature and ordered behavior below it (Kariuki & El‐Hiti, 2017).

Chemical Synthesis and Modification

The synthesis and modification of similar compounds, such as N′-(ω-Phenylalkyl)-N,N-dimethylureas, have been explored. Lithiation of these compounds with tert-butyllithium in anhydrous tetrahydrofuran at low temperatures leads to substitution on the nitrogen and the side-chain. These lithium reagents can react with various electrophiles, resulting in a range of substituted derivatives (Smith, El‐Hiti, & Alshammari, 2012).

Characterization and Synthesis of Analogous Compounds

Research on the synthesis and characterization of analogous compounds, such as 4-Bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide, offers insights into the potential applications of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea. These compounds can exhibit significant anti-proliferative effects in vitro, suggesting potential use in medical applications (Yamada et al., 2010).

Applications in Analytical Chemistry

Similar compounds, such as Maloran (3-(3-chloro, 4-bromophenyl)-1-methoxy-lmethylurea), have been used as selective herbicides and their degradation in soil has been studied. This implies potential applications in environmental and agricultural research (Katz & Strusz, 1968).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If this compound is intended to be a drug or pesticide, its mechanism of action would depend on the specific biological target .

Future Directions

The future directions for the study of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied for potential medicinal or agricultural applications .

properties

IUPAC Name

3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVDYCNWKAQCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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